![molecular formula C21H21N3O2S2 B4535062 N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4535062.png)
N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide
Description
Synthesis Analysis
The synthesis of compounds related to "N-({[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide" typically involves multiple steps, including bromination, nucleophilic substitution, acid hydrolysis, and Knoevenagel condensation, as evidenced in the synthesis of related thiazole derivatives (Han Shi-qing, 2011).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is commonly conducted using single-crystal X-ray diffraction and DFT calculations, revealing insights into bond lengths, bond angles, and dihedral angles. This approach was used in the study of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound (Sedat Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving related thiazole compounds can lead to various products, depending on the reactants and conditions. For example, reactions of thiobenzamide with diazo compounds proceed via reactive thiocarbonyl ylides, leading to heterocyclic products (Daniel H. Egli et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are often determined using standard analytical techniques. However, specific data on the physical properties of "N-({[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide" is not readily available in the literature.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and functional groups present in these compounds. Studies on related compounds, like N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, provide insights into their potential reactivity and applications (Hamad H. Al Mamari et al., 2019).
properties
IUPAC Name |
N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-propoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-3-11-26-17-6-4-5-16(12-17)19(25)23-20(27)24-21-22-18(13-28-21)15-9-7-14(2)8-10-15/h4-10,12-13H,3,11H2,1-2H3,(H2,22,23,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVVGZAEKKTLKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.